molecular formula C28H18FN5O3S B15033870 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B15033870
M. Wt: 523.5 g/mol
InChI Key: HWVMNUFVPCOWSD-IWIPYMOSSA-N
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Description

This compound (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a pyrazole moiety. Key structural elements include:

  • A (5Z)-configured methylidene bridge linking the thiazolo-triazole and pyrazole rings.
  • 4-Fluorophenyl and phenyl substituents on the pyrazole ring, enhancing steric and electronic complexity.
  • An acetyloxy group at the para position of the terminal phenyl ring.

Its synthesis likely involves cyclocondensation and crystallization from polar aprotic solvents like dimethylformamide (DMF), as seen in structurally related analogs .

Properties

Molecular Formula

C28H18FN5O3S

Molecular Weight

523.5 g/mol

IUPAC Name

[2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C28H18FN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15-

InChI Key

HWVMNUFVPCOWSD-IWIPYMOSSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes Compound A alongside structurally related derivatives, emphasizing substituent effects, conformational features, and reported properties:

Compound Core Structure Key Substituents Molecular Conformation Notable Properties References
Compound A Thiazolo-triazole fused with pyrazole - 4-Fluorophenyl (pyrazole)
- Phenyl (pyrazole)
- Acetate (terminal phenyl)
Largely planar, except one fluorophenyl group perpendicular to the plane High crystallinity; potential for π-π stacking
Compound 4
(From )
Thiazole-pyrazole-triazole hybrid - 4-Chlorophenyl (pyrazole)
- 4-Fluorophenyl (triazole)
Isostructural (triclinic, P̄1), two independent molecules in asymmetric unit Planar conformation; high yield (85%)
Compound 5
(From )
Thiazole-pyrazole-triazole hybrid - 4-Fluorophenyl (pyrazole and triazole) Similar to Compound 4, with enhanced symmetry from dual fluorophenyl groups Improved thermal stability vs. Compound 4
Compound B
(From )
Thiazolo-triazole - 4-Isopropoxyphenyl
- Methoxy-acetate (terminal phenyl)
Non-planar due to steric bulk of isopropoxy group Increased lipophilicity (logP ~3.2)
Compound C
(From )
Thiazolidinone-triazole - Sulfanylidene (C=S)
- 4-Fluorobenzyloxy group
Distorted conformation from C=S and flexible benzyloxy chain Enhanced hydrogen-bonding capacity
Compound D
(From )
Thiazolo-triazole - 4-Ethoxyphenyl
- Methoxy-acetate (terminal phenyl)
Planar core with ethoxy group inducing torsional strain Moderate solubility in DMSO (>10 mg/mL)

Key Findings:

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound A) enhance molecular planarity and crystallinity compared to bulky substituents (e.g., isopropoxy in Compound B) .
  • Acetate esters (Compounds A, B, D) improve solubility in polar solvents but reduce metabolic stability .

Conformational Flexibility: Compounds with perpendicular substituents (e.g., fluorophenyl in Compound A) exhibit asymmetric packing, influencing crystal lattice energy .

Synthetic Yields :

  • High yields (>80%) are consistently achieved for thiazolo-triazole derivatives via cyclocondensation, though crystallization conditions (e.g., DMF vs. DMSO) affect purity .

Research Implications

  • Material Science : Isostructural analogs (e.g., Compounds 4 and 5) demonstrate tunable thermal properties via halogen substitution, relevant for organic semiconductors .
  • Limitations: Limited solubility of fluorinated derivatives (e.g., Compound A) in aqueous media may necessitate prodrug strategies for biomedical applications .

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